molecular formula C12H16N4O2 B2415454 ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate CAS No. 1507137-28-1

ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate

Cat. No.: B2415454
CAS No.: 1507137-28-1
M. Wt: 248.286
InChI Key: WRIFYPOJQJLFNU-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate is a synthetic organic compound with a molecular weight of 248.28 g/mol It is characterized by the presence of an imidazo[4,5-b]pyridine core, which is a fused heterocyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[4,5-b]pyridine core. This intermediate is then subjected to alkylation with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazo[4,5-b]pyridine core is known to interact with nucleic acids and proteins, which can modulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate
  • Ethyl 2-[5-(ethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate
  • Ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-c]pyridin-2-yl]acetate

Uniqueness

Ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate is unique due to its specific substitution pattern on the imidazo[4,5-b]pyridine core. This substitution can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and development .

Biological Activity

Ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate, a compound with the molecular formula C12H16N4O2 and a molecular weight of 248.28 g/mol, has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features an imidazo[4,5-b]pyridine core substituted with a dimethylamino group and an ethyl acetate moiety. The structural formula can be represented as follows:

C12H16N4O2\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}_{2}

Synthesis

Synthesis typically involves the condensation of appropriate starting materials under controlled conditions, often utilizing methods such as cyclization and methylation. The reaction may include 2-aminopyridine and ethyl bromoacetate in the presence of a base, leading to the formation of the desired compound.

This compound exhibits biological activity through its interaction with various molecular targets. These interactions can modulate enzyme activity or receptor functions, leading to diverse biological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to receptors, influencing signaling pathways.

Therapeutic Applications

Research indicates that this compound shows promise in several therapeutic areas:

  • Antimicrobial Activity: Studies have reported its effectiveness against various bacterial strains.
  • Antiviral Properties: It has been investigated for its potential to inhibit viral replication.
  • Anti-inflammatory Effects: Preliminary data suggest that it may reduce inflammation through modulation of cytokine production.

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study evaluating the antimicrobial properties found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 50 µg/mL for both pathogens .
  • Antiviral Activity:
    In vitro assays demonstrated that the compound could inhibit the replication of human cytomegalovirus (HCMV), showcasing a promising avenue for antiviral drug development .
  • Anti-inflammatory Effects:
    Research highlighted its ability to suppress pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell-based assays, suggesting a mechanism for its anti-inflammatory properties .

Comparative Analysis

To provide context for its biological activity, a comparison with similar compounds is useful:

Compound NameStructure TypeBiological ActivityReference
Ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetateImidazo[4,5-b]pyridineAntimicrobial, Antiviral
Benzimidazole DerivativesBenzimidazoleAntiviral, Anticancer
Pyridin-2-yl DerivativesPyridineAntimicrobial

Properties

IUPAC Name

ethyl 2-[5-(dimethylamino)-1H-imidazo[4,5-b]pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-4-18-11(17)7-9-13-8-5-6-10(16(2)3)15-12(8)14-9/h5-6H,4,7H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIFYPOJQJLFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)C=CC(=N2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507137-28-1
Record name ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate
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